![molecular formula C21H20N4O3 B2858869 6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941915-07-7](/img/structure/B2858869.png)

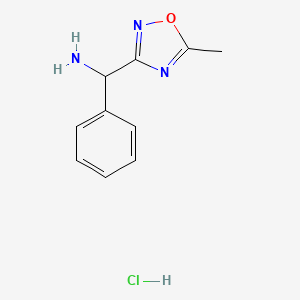

6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

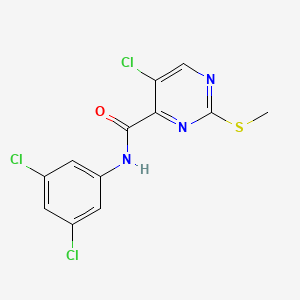

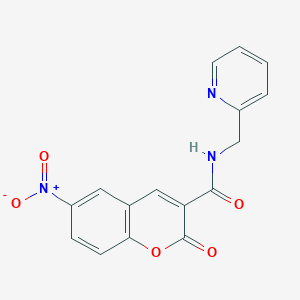

6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, commonly known as DPP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. This compound has been synthesized and studied for its unique properties that make it a potential candidate for drug development.

科学的研究の応用

Synthesis and Characterization

Compounds related to 6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one have been synthesized using microwave-assisted techniques, showcasing their potential in generating derivatives with significant biological activities, including antioxidant, antitumor, and antimicrobial effects. For instance, the microwave-assisted synthesis of pyrazolopyridines has been explored, demonstrating the chemical behavior of certain precursors toward active methylene reagents to produce derivatives with notable biological activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Biological Activities

Research into the applications of these compounds in scientific research reveals their potential in the development of novel therapeutic agents. For example, novel compounds synthesized from similar precursors have demonstrated promising anticancer activities. Specifically, derivatives such as pyrazolo[3,4-d]pyrimidin-4-ones have shown significant inhibitory activity against certain cancer cell lines, suggesting their potential as anticancer agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Additionally, some derivatives have been evaluated for their antioxidant properties, with several compounds displaying moderate to significant radical scavenging activity. This indicates the potential of these compounds in oxidative stress-related therapeutic applications (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Molecular Docking and In Vitro Screening

Further research into these compounds includes molecular docking and in vitro screening for antimicrobial and antioxidant activity. This comprehensive approach helps in understanding the interaction mechanisms of these compounds with biological targets and their potential efficacy in treating various diseases. A study on novel pyridine and fused pyridine derivatives, starting from related precursors, highlighted the significance of in silico molecular docking screenings towards identifying target proteins for antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

作用機序

Mode of Action

The presence of the 3,4-dimethoxybenzyl group suggests that it may act as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . This group can be cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to identify the exact biochemical pathways it affects. The compound’s structure suggests potential involvement in pathways related to aromatic thiolates .

Pharmacokinetics

The presence of the 3,4-dimethoxybenzyl group suggests that it may enhance the compound’s solubility, potentially improving its absorption and distribution .

Action Environment

Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons .

特性

IUPAC Name |

6-[(3,5-dimethoxyphenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-14-19-12-22-25(16-7-5-4-6-8-16)20(19)21(26)24(23-14)13-15-9-17(27-2)11-18(10-15)28-3/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLMFWRNOICKES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide](/img/structure/B2858787.png)

![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2858789.png)

![3-(2-(cyanomethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2858790.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858792.png)

![Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride](/img/structure/B2858793.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2858800.png)

![2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2858803.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2858809.png)